molecular formula C17H27N5O2 B2562769 (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone CAS No. 2034209-36-2

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone

Cat. No.: B2562769
CAS No.: 2034209-36-2
M. Wt: 333.436
InChI Key: GMWNRNKPWFDLLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone is a chemical compound with the CAS Number 2034209-36-2 and a molecular weight of 333.4 g/mol. Its molecular formula is C17H27N5O2 . This complex organic molecule features a pyrrolidine scaffold connected to a 1-methylpiperidine group via a methanone linker, with a 6-(dimethylamino)pyrazin-2-yloxy substituent . Compounds with this specific structural motif, particularly those containing the 6-(dimethylamino)pyrazine group, are of significant interest in medicinal chemistry and are frequently investigated for their potential neuroprotective effects . Research suggests that such structures may protect neuronal cells from oxidative stress and inflammation, which are critical pathways in neurodegenerative diseases . Furthermore, analogous pyrazine and pyrrolidine derivatives have been studied for their potential as anticancer agents , with some demonstrating efficacy in inhibiting the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The synthetic route for related compounds typically involves multi-step processes, including the formation of the pyrazine ring, substitution with the dimethylamino group, and final coupling reactions, often employing reagents like palladium catalysts under controlled conditions . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to characterize the compound thoroughly upon receipt using techniques such as 1H/13C NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its identity and purity .

Properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(1-methylpiperidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-20(2)15-9-18-10-16(19-15)24-14-6-8-22(12-14)17(23)13-5-4-7-21(3)11-13/h9-10,13-14H,4-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWNRNKPWFDLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone represents a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a dimethylamino-substituted pyrazine, a pyrrolidine ring, and a piperidine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including synthesis routes, mechanisms of action, and relevant case studies.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C15H21N5O2\text{C}_{15}\text{H}_{21}\text{N}_{5}\text{O}_{2}

This indicates a molecular weight of approximately 303.36 g/mol. The presence of various functional groups enhances its solubility and bioactivity.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that the compound may act as an inhibitor of certain kinases, which are crucial in signaling pathways related to cell growth and differentiation.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antiviral Activity : Research has indicated that compounds with similar structures exhibit antiviral properties against various viruses, including dengue virus (DENV). The interaction with host kinases like AAK1 and GAK has been highlighted as a potential mechanism for antiviral efficacy .
  • Neuroactive Properties : The dimethylamino group is known to enhance neuroactivity, suggesting potential applications in neuropharmacology.
  • Anticancer Potential : Similar compounds have shown promise in anticancer research, particularly in inhibiting tumor growth through modulation of specific signaling pathways.

Case Studies and Research Findings

Several research studies have explored the biological activity of compounds structurally related to this compound:

  • Antiviral Efficacy : A study demonstrated that inhibitors targeting AAK1 and GAK showed potent antiviral activity in human primary monocyte-derived dendritic cells (MDDCs), emphasizing the relevance of these pathways in viral infections .
  • Neuropharmacological Studies : Compounds with similar pyrazine structures were evaluated for their effects on neurotransmitter systems, revealing significant interactions that could lead to neuroprotective effects .
  • Anticancer Research : Investigations into thiophene derivatives have shown that modifications similar to those in our compound can lead to enhanced anticancer activity through the inhibition of specific kinases involved in cancer progression.

Comparative Analysis

A comparative analysis of similar compounds reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
6-(Dimethylamino)pyrazinePyrazine core with dimethylamino substitutionNeuroactive
Thiophene DerivativesVarious substituents on thiopheneAnticancer
Benzofuran DerivativesBenzofuran moiety linked to other structuresAntimicrobial

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

While direct comparative data for the target compound are sparse in publicly available literature, structural analogs can be inferred from patent and supplier databases. Below is a comparative analysis based on available evidence:

Compound Key Structural Features Reported Applications Reference
Target Compound: (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(1-methylpiperidin-3-yl)methanone Pyrrolidinyl-piperidinyl methanone core, dimethylaminopyrazine substituent Hypothesized kinase inhibition (based on pyrazine-piperidine hybrids) N/A
1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrazin-2-yl)ethanone Imidazo-pyrrolo-pyrazine fused system, ethanone linker Anticancer agents (e.g., ALK/ROS1 inhibitors)
6-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one Pyridazinone-oxadiazole-pyrazine hybrid Antimicrobial or CNS-targeted therapies (speculative, based on oxadiazole bioactivity)

Key Differences and Implications

Core Scaffold Flexibility: The target compound’s pyrrolidinyl-piperidinyl methanone core provides greater rotational freedom compared to rigid fused systems like imidazo-pyrrolo-pyrazine in Patent EP 2022/06 compounds. This may enhance binding to flexible enzyme pockets but reduce selectivity .

Substituent Effects: The dimethylamino group on pyrazine in the target compound could improve solubility and blood-brain barrier penetration relative to unsubstituted pyrazine derivatives (e.g., ZINC45894167 in ) .

Biological Activity : Compounds with fused heterocycles (e.g., imidazo-pyrrolo-pyrazine) in are explicitly linked to kinase inhibition, while the target compound’s activity remains underexplored.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including coupling of pyrazine and pyrrolidine moieties via nucleophilic substitution. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Catalyst choice : Palladium-based catalysts or mild bases (e.g., K₂CO₃) improve regioselectivity in pyrazine functionalization .
  • Temperature control : Pyrazine ring stability requires temperatures ≤ 80°C to avoid decomposition . Yield optimization can be monitored via HPLC, with purification by flash chromatography using gradients of ethyl acetate/hexane .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., pyrrolidine ring conformation) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks and detect impurities (<1% threshold) .
  • HPLC-PDA : Assess purity (>95%) and detect residual solvents (e.g., DMF) using C18 columns with acetonitrile/water mobile phases .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize assays based on structural analogs:

  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the compound’s heterocyclic motifs .
  • Cellular uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to evaluate membrane permeability in HEK293 or HeLa cells .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, A549) at concentrations 1–100 µM .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and stability be resolved?

Discrepancies often arise from solvent polarity and pH conditions. Methodological solutions include:

  • Solubility profiling : Use nephelometry in buffers (pH 1.2–7.4) to identify optimal conditions .
  • Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products (e.g., cleavage at the methanone group) .
  • Computational modeling : Predict logP and pKa via Schrödinger’s QikProp to guide experimental design .

Q. What strategies validate the compound’s mechanism of action in target engagement?

Advanced techniques include:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to purified receptors (e.g., GPCRs) .
  • Cryo-EM/X-ray crystallography : Resolve ligand-receptor complexes to identify critical interactions (e.g., hydrogen bonding with the dimethylamino group) .
  • Knockout models : CRISPR-Cas9-edited cell lines to confirm target specificity .

Q. How can structure-activity relationships (SAR) be systematically explored?

Focus on modular substitutions:

  • Pyrazine modifications : Replace dimethylamino with morpholino or piperazinyl groups to assess steric/electronic effects .
  • Pyrrolidine ring substitution : Introduce fluorination at C3/C4 to alter conformational flexibility and metabolic stability .
  • Methanone bioisosteres : Test amide or sulfone replacements to improve pharmacokinetics .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic bridging : Compare plasma exposure (AUC) in rodents via LC-MS/MS to identify bioavailability bottlenecks .
  • Metabolite identification : Use hepatocyte incubations or microsomal assays to detect CYP450-mediated oxidation of the pyrrolidine ring .
  • Tissue distribution studies : Radiolabel the compound (¹⁴C) to quantify accumulation in target organs .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReaction TypeOptimal ConditionsYield Range
Pyrazine functionalizationNucleophilic substitutionDMF, K₂CO₃, 60°C, 12h45–60%
Methanone couplingAmide bond formationDCM, EDC/HOBt, RT, 6h70–85%

Q. Table 2: Biological Assay Conditions

AssayCell Line/EnzymeConcentration RangeKey Metrics
Kinase inhibitionEGFR (recombinant)0.1–10 µMIC₅₀ < 100 nM
CytotoxicityMCF-71–100 µMCC₅₀ = 25 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.